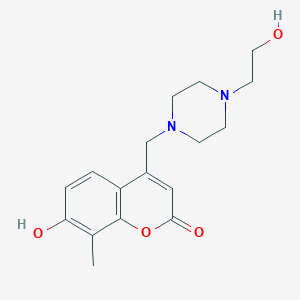

7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-8-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-12-15(21)3-2-14-13(10-16(22)23-17(12)14)11-19-6-4-18(5-7-19)8-9-20/h2-3,10,20-21H,4-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSMFKPVFUFSDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 1-(2-hydroxyethyl)piperazine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Procedure: The 7-hydroxy-4-methylcoumarin is reacted with 1-(2-hydroxyethyl)piperazine under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The piperazine moiety can be substituted with various alkyl or aryl groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a valuable tool in the study of enzyme kinetics and mechanisms.

Medicine

Medically, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for use in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biological pathways. The piperazine moiety enhances its binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Reactivity and Yield :

- Bulky substituents (e.g., benzothiazole at position 3 in ) correlate with higher yields (64–85%), suggesting steric or electronic facilitation of the Mannich reaction .

- The target compound’s hydroxyethyl-piperazine group may reduce yield compared to methylpiperazine derivatives due to increased steric hindrance or solubility challenges .

Electronic and Geometric Properties: The 4-methylpiperazine analog () exhibits a large HOMO-LUMO gap (ΔE = 4.299 eV), indicating high stability and low reactivity . Chlorophenyl or trifluoromethyl substituents () introduce electron-withdrawing effects, altering charge distribution and binding affinity compared to the target’s methyl group .

Biological Implications :

- Piperazine derivatives with hydroxyethyl groups (e.g., ) show promise as ATR kinase inhibitors, suggesting the target compound may share similar anticancer mechanisms .

- The 8-methyl group in the target compound may enhance steric complementarity with hydrophobic enzyme pockets compared to bulkier substituents .

Research Findings and Data

DFT and Structural Analysis

- The 4-methylpiperazine analog () showed excellent agreement between theoretical (DFT/B3LYP) and experimental (X-ray) bond lengths and angles, validating computational methods for predicting the target compound’s geometry .

- Energy gaps (ΔE) for similar compounds range from 4.299 eV (low reactivity) to lower values for hydroxyethyl-substituted derivatives, suggesting tunable electronic properties .

Biological Activity

7-Hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one, a derivative of coumarin, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chromenone core with piperazine and hydroxyethyl substitutions, which may enhance its pharmacological properties.

- Molecular Formula : C27H32N4O4

- Molecular Weight : 476.57 g/mol

- CAS Number : 384364-23-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical cellular processes. Notably, it has been studied for its effects on:

- Serotonin Receptors : Compounds structurally similar to this derivative have shown significant affinity for 5-HT receptors, particularly the 5-HT1A and 5-HT2A subtypes, indicating potential applications in treating mood disorders and anxiety .

Anticancer Activity

Research indicates that derivatives of coumarin-piperazine hybrids exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve:

- Topoisomerase Inhibition : The compound may inhibit topoisomerases, enzymes crucial for DNA replication and repair.

Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

Neuropharmacological Effects

Due to its interaction with serotonin receptors, this compound may also exhibit neuropharmacological effects, potentially aiding in the treatment of neurological disorders .

Study on Serotonin Receptor Affinity

A recent study evaluated several piperazine derivatives for their binding affinities to serotonin receptors. The findings revealed that certain derivatives exhibited nanomolar affinities for the 5-HT1A receptor, suggesting strong agonistic properties. For instance:

| Compound | Ki (nM) | Activity Type |

|---|---|---|

| Compound A | 0.78 | Agonist |

| Compound B | 0.57 | Agonist |

These results indicate that modifications in the piperazine moiety can significantly affect receptor affinity and activity .

Anticancer Efficacy Assessment

In vitro studies on cancer cell lines have shown that the compound induces cell cycle arrest and apoptosis. A notable study reported:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis via caspase activation |

| HeLa (Cervical) | 3.5 | Topoisomerase inhibition |

These findings underscore the potential of this compound as a therapeutic agent against various cancers .

Q & A

Q. What are the established synthetic routes for preparing 7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one, and what reaction conditions optimize yield?

The compound is synthesized via a Mannich reaction. A typical procedure involves refluxing 7-hydroxy-4-methylcoumarin with 4-(2-hydroxyethyl)piperazine and formaldehyde in ethanol for 4–6 hours. Post-reaction, the solvent is evaporated, and the crude product is recrystallized from acetone to achieve purity >90% . Key variables affecting yield include stoichiometric ratios (1:1 for coumarin:piperazine), reaction time (4–6 hours), and temperature (ethanol reflux at ~78°C).

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are critical?

Characterization relies on:

- 1H/13C NMR : To confirm substitution patterns (e.g., methyl at C8, piperazinylmethyl at C4). For example, the C4 methylene group (–CH2–) in the piperazine linker appears as a triplet at δ ~3.5–4.0 ppm .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., C19H23N2O4, expected [M+H]+ = 367.16).

- X-ray crystallography : For unambiguous confirmation of 3D structure, though limited by crystal growth challenges .

Q. What in vitro assays are used to evaluate its biological activity, and what targets are prioritized?

Common assays include:

- Carbonic anhydrase (CA) inhibition : Isoforms IX/XII are targeted using esterase assays with 4-nitrophenyl acetate as substrate. IC50 values are calculated via UV-Vis at 348 nm .

- Antimicrobial testing : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine substituents) influence inhibitory potency against CA isoforms?

Substituents on the piperazine ring modulate steric and electronic interactions. For example:

- Hydroxyethyl groups enhance solubility but may reduce CA IX binding due to increased hydrophilicity.

- Methyl or phenyl substituents improve hydrophobic interactions, lowering IC50 values (e.g., 4-methylpiperazine derivatives show IC50 = 12 nM vs. 45 nM for hydroxyethyl variants) .

- SAR Tip : Use docking studies (e.g., AutoDock Vina) to predict interactions with CA active sites, focusing on Zn²⁺ coordination and π-π stacking .

Q. What experimental designs address contradictions in reported bioactivity data across studies?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., fixed pH for CA assays, consistent cell passage numbers).

- Solubility differences : Use DMSO concentrations ≤0.1% to avoid solvent interference .

- Statistical rigor : Employ randomized block designs with split plots for biological replicates (n ≥ 3) and ANOVA for significance testing .

Q. How can computational methods enhance understanding of its pharmacokinetic properties?

- ADME prediction : Tools like SwissADME estimate logP (~2.5), suggesting moderate blood-brain barrier penetration.

- Metabolism : CYP3A4-mediated oxidation of the hydroxyethyl group is predicted via Schrödinger’s QikProp .

- Binding affinity refinement : Molecular dynamics simulations (100 ns) assess stability in CA IX active sites .

Methodological Challenges and Solutions

Q. What purification challenges arise during synthesis, and how are they resolved?

- Issue : Co-elution of byproducts in column chromatography.

- Solution : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for higher resolution .

- Crystallization : Optimize solvent polarity (acetone/hexane mixtures) to enhance crystal yield .

Q. How are stability issues (e.g., photodegradation) mitigated in biological assays?

- Store stock solutions in amber vials at −20°C.

- Conduct time-dependent stability studies under assay conditions (e.g., 37°C, pH 7.4) with LC-MS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.